
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Fluoropyridine-5-boronic acid pinacol ester is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a boronic acid derivative with the empirical formula C11H15BFNO2 and a molecular weight of 223.05 . This compound is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoropyridine-5-boronic acid pinacol ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic esters.
Industrial Production Methods
Industrial production of 2-Fluoropyridine-5-boronic acid pinacol ester follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide to form a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boron moiety from the boronic ester, typically using a radical approach.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.
Radical Initiators: Used in protodeboronation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Hydrocarbons: Formed from protodeboronation reactions.
Scientific Research Applications
2-Fluoropyridine-5-boronic acid pinacol ester has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds through Suzuki-Miyaura coupling reactions.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Used in the development of new materials with specific properties.
Biological Research: Employed as a biochemical reagent in various biological assays.
Mechanism of Action
The mechanism of action of 2-Fluoropyridine-5-boronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boron moiety in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Fluoropyridine-5-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its pinacol ester moiety provides stability and ease of handling compared to other boronic acids, making it a valuable reagent in organic synthesis.
Biological Activity
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
- Chemical Formula : C13H15BFNO2
- Molecular Weight : 257.07 g/mol
- CAS Number : 425378-68-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an inhibitor for specific kinases and enzymes involved in cellular signaling pathways. The presence of the dioxaborolane moiety enhances its ability to form complexes with target proteins.
Inhibitory Activity
Research has demonstrated that this compound exhibits significant inhibitory activity against several kinases:
These findings suggest that the compound could be a promising candidate for the treatment of diseases where these kinases play a critical role, such as cancer and neurodegenerative disorders.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines indicate that this compound has a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations:
These results indicate that the compound does not significantly affect cell viability at concentrations that exert pharmacological effects.
Study on Neuroprotection
A study investigated the neuroprotective effects of this compound in a model of neuroinflammation. The results demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels and protected neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Activity
In another study focusing on inflammatory responses in microglial cells, the compound was shown to inhibit LPS-induced production of pro-inflammatory cytokines. This anti-inflammatory effect further supports its therapeutic potential in diseases characterized by chronic inflammation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach is coupling a halogenated pyridine precursor (e.g., 5-bromo-2-fluoropyridine) with bis(pinacolato)diboron under palladium catalysis. Reaction conditions often require anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), temperatures between 80–100°C, and inert atmospheres to prevent boronic ester hydrolysis . Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- NMR : and NMR confirm fluoropyridine substitution patterns, while NMR verifies boronic ester integrity .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., observed m/z 223.05 for CHBFNO) .
- X-ray Crystallography : Use SHELXL or OLEX2 for structure refinement. The dioxaborolane group exhibits trigonal planar geometry, confirmed by B–O bond lengths (~1.36 Å) .
Q. What are the key reactivity patterns in cross-coupling reactions involving this compound?
The boronic ester moiety enables Suzuki-Miyaura couplings with aryl halides. For example, coupling with 2-bromopyridine derivatives in the presence of Pd(PPh) and aqueous NaCO yields biaryl structures. Fluorine substitution on pyridine enhances electron-withdrawing effects, accelerating oxidative addition steps in Pd catalysis .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling conditions for this boronic ester with electron-deficient partners?
- Catalyst Screening : PdCl(dppf) or XPhos Pd G3 improves yields with deactivated substrates (e.g., nitroaromatics).
- Solvent Effects : Mixed solvents (e.g., THF/HO, 4:1) balance boronic ester solubility and hydrolysis resistance .
- Temperature Control : Lower temperatures (50–60°C) reduce side reactions, while microwave-assisted heating (100°C, 30 min) accelerates sluggish couplings .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Case Example : Discrepancies in NMR shifts may arise from solvent polarity or residual acidity. Compare data across solvents (CDCl vs. DMSO-d) and use - HMBC to confirm coupling pathways .
- Purity Checks : Trace impurities (e.g., unreacted boronic acid) can distort signals. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
- DFT Calculations : Use Gaussian or ORCA to model transition states. The fluorine atom’s electronegativity lowers the LUMO energy of the pyridine ring, favoring nucleophilic attack at the para position .
- Molecular Dynamics : Simulate solvent effects on boronic ester stability; polar aprotic solvents (e.g., DMF) stabilize the boron center .
Q. Methodological Notes
Properties
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSRQMCKFLGPQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479299 | |
Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444120-95-0 | |
Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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